molecular formula C15H26N2O2 B578259 N,N-Nonamethylene bisacrylamide CAS No. 10405-45-5

N,N-Nonamethylene bisacrylamide

Cat. No. B578259
CAS RN: 10405-45-5
M. Wt: 266.385
InChI Key: VSXDNLCHPBOTNZ-UHFFFAOYSA-N
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Description

N,N’-Methylenebisacrylamide (MBAA) is an organic compound with the formula CH2[NHC(O)CH=CH2]2 . It is a colorless solid and is used as a crosslinking agent in polyacrylamides .


Synthesis Analysis

MBAA can be synthesized using acrylamide and formaldehyde in the presence of catalysts . In one study, N,N methylene bisacrylamide was used as a crosslinker and ammonium persulfate as an initiator to form a hydrogel . Another study reported the synthesis of MBAA using convenient catalysts .


Molecular Structure Analysis

The molecular formula of MBAA is C7H10N2O2 . The synthesized monomer was fully characterized by elemental analysis, Fourier transform infrared (FT-IR) spectroscopy, thermogravimetric analysis (TGA), 1H-NMR, 13C-NMR, GC/MS, and high-performance liquid chromatography (HPLC) analysis .


Chemical Reactions Analysis

MBAA is used as a crosslinking agent in chemical reactions during the formation of polymers . For example, it was used to cross-link poly(vinyl alcohol) via a radical reaction to prepare pervaporation membranes . In another study, it was used to cross-link pectin/acrylamide hydrogels .


Physical And Chemical Properties Analysis

MBAA is a colorless solid . Its average mass is 154.167 Da and its monoisotopic mass is 154.074234 Da .

Safety And Hazards

MBAA is considered hazardous. It is toxic if swallowed and may be harmful by inhalation or skin absorption . Chronic exposure to this compound may lead to muscular weakness, incoordination, skin rashes, excessive sweating of the hands and feet, cold hands, and peeling of the skin .

properties

IUPAC Name

N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-3-14(18)16-12-10-8-6-5-7-9-11-13-17-15(19)4-2/h3-4H,1-2,5-13H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXDNLCHPBOTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCCCCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655295
Record name N,N'-(Nonane-1,9-diyl)di(prop-2-enamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide

CAS RN

10405-45-5
Record name N,N'-(Nonane-1,9-diyl)di(prop-2-enamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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